Anatibant dimesylate has a complex molecular structure characterized by the following:
The compound's structure includes multiple aromatic rings and functional groups that contribute to its activity as a bradykinin B2 receptor antagonist. The presence of chlorine atoms and a sulfonamide group enhances its binding affinity and specificity .
Anatibant dimesylate's primary chemical reactions involve its interaction with the bradykinin B2 receptor. The compound acts as a competitive antagonist, inhibiting the binding of bradykinin, which is crucial in mediating inflammatory responses and vascular permeability. Key technical details include:
The mechanism of action for Anatibant dimesylate centers on its role as a bradykinin B2 receptor antagonist. Upon administration:
Anatibant dimesylate exhibits several notable physical and chemical properties:
These properties influence its bioavailability and efficacy when administered subcutaneously or through other routes .
Anatibant dimesylate has potential scientific applications primarily in the field of neuropharmacology:
Further investigation into its pharmacodynamics and long-term effects will be crucial for establishing its therapeutic utility in clinical settings .
Bradykinin, a vasoactive nonapeptide generated via the kallikrein-kinin system (KKS), is a primary mediator of neuroinflammatory cascades following traumatic brain injury (TBI). Upon tissue injury, plasma kallikrein cleaves high-molecular-weight kininogen (HK) to release bradykinin, which binds constitutively expressed B2 receptors (B2R) on vascular endothelium [3] [9]. This interaction triggers Gq-protein-mediated signaling, activating phospholipase C (PLC) and increasing intracellular calcium. Subsequent nitric oxide (NO) and prostaglandin release induces vasodilation and disrupts blood-brain barrier (BBB) integrity, leading to cerebral edema and elevated intracranial pressure (ICP) [3] [8].
In neurotrauma models, bradykinin levels surge >1,000-fold in cerebrospinal fluid (CSF), correlating with edema formation and neurological deficits [4] [9]. Crucially, B2 receptor blockade:
Preclinical studies demonstrated that B2R knockout mice exhibit 45-60% less brain edema and significantly better functional recovery post-TBI than wild-type counterparts [3]. This mechanistic rationale propelled the development of B2R antagonists as neuroprotective agents.
Early B2R antagonists (e.g., icatibant) were peptide analogs mimicking bradykinin's C-terminal sequence (e.g., D-Arg⁰-Arg¹-Pro²-Hyp³-Gly⁴-Thi⁵-Ser⁶-D-Tic⁷-Oic⁸-Arg⁹). While potent, they suffered from:
The shift to non-peptidic antagonists addressed these limitations through structure-activity relationship (SAR)-driven optimization:
Table 1: Evolution of Bradykinin B2 Receptor Antagonists
Generation | Prototype Compound | Key Advantages | Limitations |
---|---|---|---|
Peptide-based | Icatibant | High potency (IC₅₀: 1.8 nM) | Rapid proteolysis, poor CNS penetration |
First-gen non-peptide | FR173657 | Oral bioavailability, metabolic stability | Moderate B2R selectivity (10× over B1R) |
Advanced non-peptide | Anatibant (LF16-0687Ms) | Enhanced CNS penetration, Kd: 0.398 nM | High protein binding (>97.7%) |
Anatibant emerged from scaffold-hopping approaches that replaced peptide bonds with rigid heterocycles. Its quinoline-sulfonamide core enabled:
Cryo-EM structures of B2R-Gq complexes later revealed that non-peptide antagonists like Anatibant occupy an allosteric pocket near transmembrane helices 2, 3, and 7, stabilizing an inactive receptor conformation without competing with bradykinin's orthosteric site [8].
Anatibant's chemical scaffold (C34H36Cl2N6O5S) features three pharmacophores essential for B2R antagonism:
Table 2: Key Structural Modifications in Anatibant Derivatives
Position Modified | Structural Change | Impact on Pharmacodynamics | Outcome |
---|---|---|---|
Pyrrolidine C2 | Methyl substitution | Increased steric clash with TM7 | 3× loss in potency |
Sulfonamide linker | Replacement with carbonyl | Disrupted H-bond network with Gln285 | Complete activity loss |
Chlorophenyl group | Dichloro → difluoro | Reduced hydrophobic filling | 10× lower B2R affinity |
Amidinobenzamide | Amidino → guanidino | Enhanced ionic interaction | 2× higher potency but increased hERG risk |
Dimesylate salt formation (yielding C36H44Cl2N6O11S3, MW: 903.9 g/mol) improved aqueous solubility by >50-fold compared to the free base, facilitating subcutaneous administration [6]. Molecular dynamics simulations revealed that the dimesylate counterion:
Further optimization employed hybrid topology optimization, integrating:
This yielded derivatives with optimized LogD7.4 (3.0-3.5) balancing BBB penetration and metabolic clearance, while retaining sub-nanomolar affinity for human B2R [6] [8].
Table 3: Pharmacokinetic Properties of Anatibant Dimesylate
Parameter | Value | Method/Source |
---|---|---|
Protein Binding | >97.7% | Equilibrium dialysis |
Vd/F | 0.8-1.2 L/kg | Phase I TBI patients |
CSF:Plasma Ratio | 0.18 ± 0.03 | Phase I trial (22.5 mg dose) |
Tmax | 2-3 hours | Subcutaneous administration |
Phase I data in severe TBI patients (GCS<8) confirmed dose-proportional pharmacokinetics, with CSF concentrations reaching 18% of plasma levels – sufficient to engage >90% of B2R in injured brain tissue [4]. The marked elevation of BK1-5 metabolites (34,700 ± 35,300 fmol/mL vs. 34.9 ± 5.6 fmol/mL in healthy volunteers) provided clinical validation of KKS activation post-TBI [4].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9